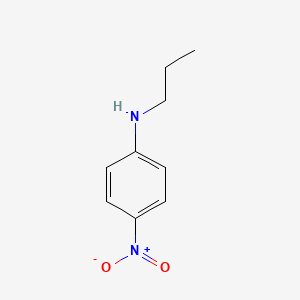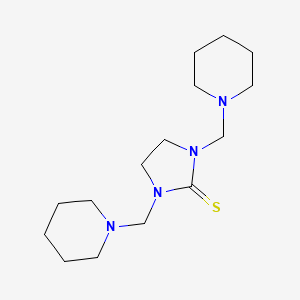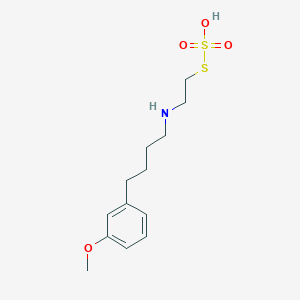
S-2-((4-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((4-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate: is a chemical compound with the molecular formula C13H21NO4S2. It is known for its unique structure, which includes a thiosulfate group attached to an aminoethyl chain, further connected to a methoxyphenyl butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes the purification of the final product through techniques such as crystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: S-2-((4-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield simpler sulfur-containing compounds.
Substitution: The aminoethyl chain can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve the use of nucleophiles or electrophiles under controlled temperatures.
Major Products Formed:
Oxidation: Sulfonate derivatives.
Reduction: Simpler sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, S-2-((4-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds .
Medicine: In medicine, it is being explored for its potential therapeutic effects, including its role as an antioxidant and its ability to modulate biological pathways .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of S-2-((4-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate involves its interaction with molecular targets such as enzymes and proteins. The thiosulfate group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biological pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
- S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate
- Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate
- S-(4-Methoxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate
Uniqueness: S-2-((4-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate is unique due to its specific combination of a thiosulfate group with a methoxyphenyl butyl chain. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
21224-55-5 |
|---|---|
Molecular Formula |
C13H21NO4S2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-methoxy-3-[4-(2-sulfosulfanylethylamino)butyl]benzene |
InChI |
InChI=1S/C13H21NO4S2/c1-18-13-7-4-6-12(11-13)5-2-3-8-14-9-10-19-20(15,16)17/h4,6-7,11,14H,2-3,5,8-10H2,1H3,(H,15,16,17) |
InChI Key |
AZQFTMQJWDIQNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


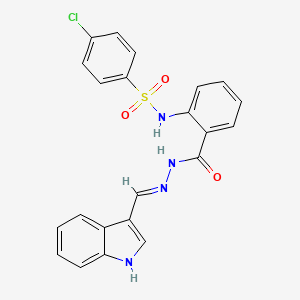
![3-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B12000913.png)
![2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-hydroxy-](/img/structure/B12000915.png)

![5-(4-chlorophenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000921.png)
![Methyl 2-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12000928.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000933.png)
![1-(3-methylphenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea](/img/structure/B12000936.png)
![N-(3-hydroxyphenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B12000940.png)
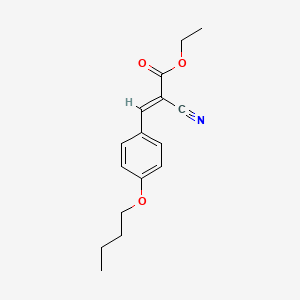
![1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]-](/img/structure/B12000971.png)
